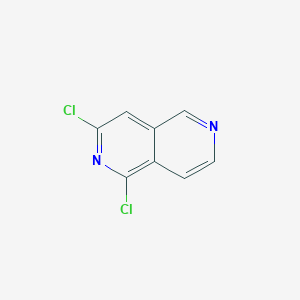

1,3-Dichloro-2,6-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one with triethyl orthoformate can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-2,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,3-Dichloro-2,6-naphthyridine is used in medicinal chemistry for the synthesis of potential therapeutic agents. While the provided search results do not offer specific data tables or case studies detailing the applications of this compound, they do highlight the broader use of naphthyridine derivatives in various scientific fields.

Naphthyridines as a broader class of compounds

- 1,5-Naphthyridines Fused 1,5-naphthyridines have applications in synthetic organic chemistry . They are used in the development of anti-Ebola virus pharmacophores, bromo domain inhibitors, c-Met kinase inhibitors, and DYRK1A inhibitors . 1,5-Naphthyridine derivatives are also used as inhibitors of Plasmodium protein kinases .

- 1,6-Naphthyridines 1,6-Naphthyridines can provide ligands for several receptors in the body . They are used in the creation of compounds with activities as breakpoint-cluster-region protein (BCR) kinase inhibitors, discoidin domain-containing receptor 2 (DDR2) inhibitors, and hepatitis C virus (HCV) inhibitors .

Related Research

While direct applications of this compound are not detailed in the provided search results, research on related compounds and methodologies offers some insight:

- Nitrile Hydration Ruthenium(II) complexes are employed as catalysts for nitrile hydration, which is used in the synthesis of the antiepileptic drug rufinamide .

- Drug Combinations Drug combinations with recombinant human PDCD5 protein have potent antitumor effects on chronic myelogenous leukemia K562 cells in vitro and in vivo .

- Amoxapine Amoxapine and its metabolites as bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity .

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-2,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

1,6-Naphthyridine: Known for its anticancer properties and other biological activities.

Uniqueness

1,3-Dichloro-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.

Biologische Aktivität

1,3-Dichloro-2,6-naphthyridine is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, synthesis methods, and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure with two chlorine substituents at the 1 and 3 positions. This configuration contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of 2,6-naphthyridine exhibit significant anticancer properties. For instance, studies have shown that compounds containing the naphthyridine moiety can induce apoptosis in various cancer cell lines. In one study, this compound demonstrated cytotoxic effects against human leukemia cells with an IC50 value indicating potent activity .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Kasumi-1 (Leukemia) | 7 |

| Aaptamine | HeLa (Cervical Cancer) | 10.47 |

| Canthin-6-one | H1299 (Lung Cancer) | 15.03 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that naphthyridine derivatives are effective against both Gram-positive and Gram-negative bacteria. In particular, this compound has been noted for its activity against various pathogens, making it a candidate for further development in treating infectious diseases .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the modulation of key proteins involved in cell cycle regulation.

- Inhibition of Topoisomerases : Similar to other naphthyridines, it may inhibit topoisomerase II activity, disrupting DNA replication in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Effects

In a study exploring the anticancer potential of various naphthyridine derivatives, it was found that this compound significantly inhibited cell proliferation in Kasumi-1 human myeloid leukemia cells. The study reported that at concentrations as low as 7 µM, the compound induced cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of naphthyridine derivatives against common bacterial strains. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Eigenschaften

CAS-Nummer |

2035-53-2 |

|---|---|

Molekularformel |

C8H4Cl2N2 |

Molekulargewicht |

199.03 g/mol |

IUPAC-Name |

1,3-dichloro-2,6-naphthyridine |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H |

InChI-Schlüssel |

UWNZVORGLNKFGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC2=CC(=NC(=C21)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.